Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its aminoethyl group, which provides additional reactivity and potential for functionalization compared to its similar compounds. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(6-7-14)5-4-10(15)8-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
UHCQKLCKWOMJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)CCN |
Origin of Product |
United States |
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